1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Description
1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. This compound is characterized by the presence of a cyclohexyloxy group and a tetramethylpiperidinyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2.ClH/c1-17(2)11-8-12-18(3,4)19(17)13-15(20)14-21-16-9-6-5-7-10-16;/h15-16,20H,5-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFXSCJZNPXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC2CCCCC2)O)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:
Conjugate Addition Reaction: The synthesis begins with the conjugate addition of ammonia to phorone, resulting in the formation of an intermediate triacetone amine.
Reduction: The intermediate is then reduced using a Wolff-Kishner reaction to yield 2,2,6,6-tetramethylpiperidine.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include TEMPO, LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a model compound in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a radical scavenger, inhibiting the formation of reactive oxygen species (ROS) and protecting cells from oxidative damage . It can also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Cyclohexyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: This compound is a hindered amine used as a base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent in organic synthesis.
Lithium Tetramethylpiperidide: A strong non-nucleophilic base used in various organic reactions.
The uniqueness of this compound lies in its combination of a cyclohexyloxy group and a tetramethylpiperidinyl group, which imparts specific chemical properties and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
